In-Depth Technical Guide to the Chemical Properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
In-Depth Technical Guide to the Chemical Properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound belonging to the pyrrolopyrazine family. This scaffold is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of various kinase inhibitors. The pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, serves as a versatile pharmacophore that can be strategically modified to target a range of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Chemical and Physical Properties
While detailed experimental data for 2-bromo-5H-pyrrolo[2,3-b]pyrazine is not extensively published in readily available literature, its role as a precursor in the synthesis of more complex molecules, such as 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, has been established.[1] The tosylated analog has a reported boiling point of 499.6 ± 55.0 °C at 760 mmHg, suggesting that the parent compound also possesses a high boiling point due to its aromatic and polar nature.[1] The physical and chemical properties that are known are summarized below.
| Property | Value | Source |
| CAS Number | 875781-43-4 | [2] |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Physical Form | Solid | |
| Purity | 98% | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis
2-bromo-5H-pyrrolo[2,3-b]pyrazine is utilized as a starting material for the synthesis of various kinase inhibitors. A key synthetic transformation is the protection of the pyrrole nitrogen, commonly with a tosyl group, to facilitate further functionalization.
Experimental Protocol: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine from 2-bromo-5H-pyrrolo[2,3-b]pyrazine
This protocol outlines the sulfonylation of the 5-amino group of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Materials:
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2-bromo-5H-pyrrolo[2,3-b]pyrazine
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p-toluenesulfonyl chloride
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A suitable solvent (e.g., pyridine, dichloromethane)
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A suitable base (if not using pyridine as the solvent, e.g., triethylamine)
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Sodium bicarbonate solution (0.5-10%)
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Ethyl acetate
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Petroleum ether
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Ice water
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2.5 N NaOH
Procedure:
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Dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine in a suitable solvent.
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Add p-toluenesulfonyl chloride (1.0–1.5 equivalents) to the solution.[1]
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The reaction is typically allowed to proceed at ambient temperature for 0.5–2 hours.[1]
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Upon completion, the reaction mixture is quenched by adding it to ice water or a dilute sodium bicarbonate solution.[1]
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If acidic byproducts are present, neutralize the mixture with a base such as 2.5 N NaOH.[1]
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The crude product is then filtered.[1]
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Purification is achieved by recrystallization from a solvent mixture such as ethyl acetate/petroleum ether.[1]
This process yields 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with high purity (>98% by LC/MS) and a molar yield of approximately 86.9%.[1]
Below is a workflow diagram illustrating the synthesis of the tosyl-protected compound.
Biological Relevance and Signaling Pathways
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Derivatives of this core have shown significant activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
One of the primary targets for inhibitors derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway is implicated in various cancers.
The general mechanism of FGFR signaling is as follows:
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Ligand Binding: Fibroblast growth factors (FGFs) bind to the extracellular domain of FGFRs.
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Dimerization and Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.
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Downstream Signaling Activation: The phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of downstream pathways, including:
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RAS-MAPK Pathway: Regulates cell proliferation and differentiation.
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PI3K-AKT Pathway: Promotes cell survival and growth.
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PLCγ Pathway: Influences cell motility and calcium signaling.
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Inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold are designed to compete with ATP for binding to the kinase domain of FGFR, thereby preventing the phosphorylation cascade and blocking downstream signaling. The bromine atom at the 2-position of 2-bromo-5H-pyrrolo[2,3-b]pyrazine serves as a crucial handle for synthetic modifications, allowing for the introduction of various side chains to optimize potency and selectivity for specific kinases.
The following diagram illustrates a simplified overview of the FGFR signaling pathway.
Conclusion
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. While comprehensive public data on its standalone chemical and physical properties is limited, its utility as a synthetic intermediate is well-documented. Further research into the direct biological activities of this compound and the development of detailed, publicly accessible characterization data would be beneficial for the scientific community. The versatility of the pyrrolo[2,3-b]pyrazine scaffold ensures that this and related compounds will continue to be important in the field of drug discovery and development.
